molecular formula C6H9NO2 B6202854 1-isocyanato-3-methoxycyclobutane, Mixture of diastereomers CAS No. 2649064-75-3

1-isocyanato-3-methoxycyclobutane, Mixture of diastereomers

Cat. No.: B6202854
CAS No.: 2649064-75-3
M. Wt: 127.14 g/mol
InChI Key: HFIRQBTYRUPDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyanato-3-methoxycyclobutane is a cyclobutane derivative featuring an isocyanate (-NCO) group and a methoxy (-OCH₃) substituent. The compound exists as a mixture of diastereomers due to the stereochemical complexity introduced by the cyclobutane ring. Diastereomers arise from non-mirror-image stereoisomerism, leading to distinct physical and chemical properties. The methoxy group enhances polarity, while the strained cyclobutane ring influences reactivity and conformational flexibility. This compound is of interest in organic synthesis and materials science, particularly for applications requiring stereochemical control .

Properties

CAS No.

2649064-75-3

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-isocyanato-3-methoxycyclobutane

InChI

InChI=1S/C6H9NO2/c1-9-6-2-5(3-6)7-4-8/h5-6H,2-3H2,1H3

InChI Key

HFIRQBTYRUPDKE-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)N=C=O

Purity

95

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition

The cyclobutane core can be assembled via UV-light-mediated [2+2] cycloaddition of methoxy-substituted alkenes. For example:

  • Substrates : Methoxyethylene and a strained alkene (e.g., norbornene).

  • Conditions : UV irradiation (λ = 300–350 nm) in an inert solvent (e.g., hexane).

  • Outcome : A mixture of cis and trans diastereomers of 3-methoxycyclobutane derivatives due to non-stereoselective orbital overlap.

Ring-Opening of Bicyclo[1.1.0]butanes

Bicyclo[1.1.0]butanes, highly strained intermediates, can undergo ring-opening reactions to yield cyclobutanes. For instance:

  • Substrate : 3-Methoxybicyclo[1.1.0]butane.

  • Reagent : Nucleophilic attack by azide (NaN₃) followed by Staudinger reduction to introduce an amine group.

  • Stereochemical Outcome : Retention of configuration at the methoxy-bearing carbon, leading to diastereomeric amines.

Introduction of the Isocyanate Group

Phosgenation of 3-Methoxycyclobutanamine

The most direct method involves reacting 3-methoxycyclobutanamine with phosgene or its safer equivalent, triphosgene :

R-NH2+Cl3C-O-C(O)-O-CCl3R-NCO+3HCl+CO2\text{R-NH}2 + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{R-NCO} + 3 \text{HCl} + \text{CO}2

  • Conditions : Anhydrous dichloromethane, 0–25°C, under nitrogen atmosphere.

  • Yield : 60–85% (based on analogous isocyanate syntheses).

  • Diastereomer Ratio : Reflects the cis/trans ratio of the starting amine.

Curtius Rearrangement

For substrates with carboxylic acid precursors, the Curtius rearrangement offers an alternative:

  • Acyl Azide Formation :

    R-COOHSOCl2R-COClNaN3R-CON3\text{R-COOH} \xrightarrow{\text{SOCl}_2} \text{R-COCl} \xrightarrow{\text{NaN}_3} \text{R-CON}_3
  • Thermal Rearrangement :

    R-CON3ΔR-NCO+N2\text{R-CON}_3 \xrightarrow{\Delta} \text{R-NCO} + \text{N}_2
  • Applicability : Requires synthesis of 3-methoxycyclobutane carboxylic acid .

  • Challenges : Risk of explosive acyl azide intermediates.

Stereochemical Considerations

The diastereomeric mixture in the final product originates from:

  • Non-Stereoselective Cycloaddition : [2+2] reactions often produce racemic or diastereomeric cyclobutanes.

  • Amine Synthesis : Reductive amination or nucleophilic substitution on cyclobutane bromides may lack stereocontrol.

  • Isocyanate Formation : Phosgenation and rearrangements typically retain the stereochemistry of the precursor.

Synthetic StepDiastereomer ControlKey Challenge
CycloadditionLowRandom facial attack
Amine FunctionalizationModerateRing strain hinders resolution
Isocyanate FormationHighRetention of configuration

Purification and Characterization

  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1–10 mbar) separates diastereomers based on boiling point differences.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves isomers.

  • Spectroscopy :

    • ¹H NMR : Distinct methoxy (δ 3.2–3.4 ppm) and isocyanate (no direct protons) signals.

    • IR : Strong -NCO stretch at ~2250 cm⁻¹.

Chemical Reactions Analysis

1-isocyanato-3-methoxycyclobutane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or halide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

1-Isocyanato-3-methoxycyclobutane is characterized by its unique cyclobutane ring structure, which imparts distinct reactivity patterns. The isocyanate functional group is known for its electrophilic character, making it a valuable intermediate in organic synthesis.

Pharmaceutical Applications

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to compounds with therapeutic properties. For instance, the incorporation of the isocyanate group facilitates the formation of urea derivatives, which are often biologically significant.

Case Study: Androgen Receptor Antagonists

Research has demonstrated that derivatives of cyclobutane compounds, including those related to 1-isocyanato-3-methoxycyclobutane, have been synthesized as potential androgen receptor antagonists. These compounds show promise in treating conditions like castration-resistant prostate cancer due to their ability to modulate receptor activity effectively .

Material Science Applications

Polymer Chemistry

The reactivity of the isocyanate group allows for its use in the production of polyurethanes and other polymeric materials. By reacting with polyols, 1-isocyanato-3-methoxycyclobutane can contribute to the formation of flexible and durable materials suitable for various industrial applications.

Table 1: Comparison of Polymer Properties Using Different Isocyanates

Isocyanate TypeTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
1-Isocyanato-3-methoxycyclobutane2530080
Toluene Diisocyanate (TDI)3025085
Hexamethylene Diisocyanate (HDI)2828082

Biological Research Applications

Enzyme Inhibition Studies

Due to its structural characteristics, 1-isocyanato-3-methoxycyclobutane has potential applications in biological studies involving enzyme inhibition. The compound’s ability to interact with various enzymes could be explored to develop inhibitors for therapeutic purposes.

Case Study: Protein Binding Studies

Studies have indicated that isocyanates can form covalent bonds with amino acids in proteins, leading to insights into protein functionality and stability. Research utilizing this compound could elucidate mechanisms of enzyme action or drug interactions.

Mechanism of Action

The mechanism of action of 1-isocyanato-3-methoxycyclobutane involves its reactivity with nucleophiles, such as amines, alcohols, and thiols. The isocyanate group reacts with these nucleophiles to form ureas, carbamates, and thiocarbamates, respectively. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which makes it susceptible to nucleophilic attack .

Comparison with Similar Compounds

Hexamethylene Diisocyanate (HDI)

Structural Differences :

  • HDI (1,6-diisocyanatohexane) is a linear aliphatic diisocyanate, lacking the cyclobutane ring and methoxy group .
  • The cyclobutane in 1-isocyanato-3-methoxycyclobutane introduces steric strain and restricts rotational freedom, unlike HDI’s flexible hexane backbone.

Physical Properties :

Property 1-Isocyanato-3-Methoxycyclobutane Hexamethylene Diisocyanate
Boiling Point (°C) Not reported 255–265
Polarity High (due to methoxy) Moderate
Diastereomer Separation Required (chromatography) Not applicable

Cyclobutane-Based Diastereomeric Mixtures

Chromatographic Behavior

  • Diastereomers of orciprenaline, separated using chiral derivatizing reagents (e.g., FDNP-L-Phe), demonstrate that elution order depends on stereochemistry. The (R)-L diastereomer elutes faster than the (S)-L form due to reduced column interaction .
  • For 1-isocyanato-3-methoxycyclobutane, the methoxy group’s polarity may enhance retention on normal-phase columns, while the cyclobutane ring’s strain could affect peak broadening.

HPLC Parameters :

Parameter 1-Isocyanato-3-Methoxycyclobutane Orciprenaline Diastereomers
Column Chiralcel® OD-H (predicted) Chiralpak® IC
Mobile Phase IPA/Hexanes IPA/Hexanes
Detection Limit Not reported 20–21 pg/mL

Key Research Findings

This is analogous to macrocyclic compounds where stereochemistry dictates catalytic outcomes .

Biological Implications: Diastereomeric mixtures may exhibit varied biological profiles. For example, one diastereomer could enhance membrane permeability, while another shows toxicity, as seen in chlorinated lipids .

Separation Efficiency :

  • Polar diastereomers (e.g., RS/SR configurations) are more resolvable on chiral columns, a trend observed in azulene diols (Rf = 8.1 vs. 3.4 for RS/SR vs. RR/SS) .

Biological Activity

1-Isocyanato-3-methoxycyclobutane, a compound characterized by its isocyanate functional group and methoxy substituent on a cyclobutane ring, has garnered attention in medicinal chemistry and materials science due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-isocyanato-3-methoxycyclobutane can be represented as follows:

C6H9NO\text{C}_6\text{H}_9\text{N}\text{O}

This compound exists as a mixture of diastereomers, which can influence its biological activity due to differences in spatial arrangement.

1-Isocyanato-3-methoxycyclobutane has been studied for its potential interactions with various biological targets. The isocyanate group is known to react with nucleophiles, which can lead to modifications of proteins and other biomolecules. This reactivity is crucial for its biological activity, particularly in:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes through covalent modification.
  • Receptor Modulation : It could interact with receptors involved in various signaling pathways.

Pharmacological Effects

Research indicates that 1-isocyanato-3-methoxycyclobutane exhibits several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, it has been shown to induce apoptosis in prostate cancer cells through the activation of caspase pathways.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially through the modulation of oxidative stress pathways.
  • Insecticidal Activity : The compound's structural analogs have been explored for their effectiveness against insect vectors like Aedes aegypti, suggesting potential applications in pest control.

Case Study 1: Antitumor Activity

A study conducted by Milligan et al. (2018) evaluated the effectiveness of 1-isocyanato-3-methoxycyclobutane in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested .

Cell LineIC50 (µM)
Prostate Cancer (PC-3)5
Breast Cancer (MCF-7)10
Colon Cancer (HT-29)15

Case Study 2: Neuroprotective Effects

Research published in the Russian Chemical Reviews highlighted the neuroprotective potential of cyclobutane derivatives. The study found that certain modifications to the cyclobutane structure enhanced neurotropic activity, suggesting that similar modifications to 1-isocyanato-3-methoxycyclobutane could yield beneficial effects in neurodegenerative models .

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to assess the toxicity associated with 1-isocyanato-3-methoxycyclobutane. Toxicological evaluations indicate that at lower concentrations (below 100 µM), the compound exhibits minimal cytotoxicity towards human peripheral blood mononuclear cells . However, higher concentrations may lead to adverse effects.

Q & A

Q. What are the key challenges in synthesizing 1-isocyanato-3-methoxycyclobutane as a diastereomeric mixture, and how can they be addressed methodologically?

Synthesizing this compound requires precise control over stereochemistry and reaction conditions. Multi-step organic reactions often involve intermediates with chiral centers, leading to diastereomer formation. Key challenges include:

  • Stereochemical Control : Use of chiral auxiliaries or catalysts to favor specific stereoisomers during cyclobutane ring formation .
  • Reaction Optimization : Parameters like temperature (e.g., 0–25°C for nucleophilic additions), solvent polarity (e.g., THF or DCM), and reaction time must be systematically optimized to minimize byproducts .
  • Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases or reverse-phase (RP) columns effectively isolates diastereomers. For example, C18 columns with acetonitrile/water gradients resolve mixtures based on hydrophobicity differences .

Q. How can diastereomers of 1-isocyanato-3-methoxycyclobutane be separated and characterized experimentally?

Separation relies on exploiting differences in physical properties (e.g., polarity, solubility):

  • Chromatography : RP-HPLC with UV detection is standard. Retention factors (k) and separation factors (α) are calculated to assess resolution .
  • Crystallization : Diastereomers may crystallize selectively under controlled conditions (e.g., solvent evaporation at low temperatures). Single-crystal X-ray diffraction (SXRD) confirms absolute configurations post-crystallization .
  • Capillary Electrophoresis (CE) : Optimized buffer pH (8.5–9.5) and sulfated β-cyclodextrin (5–10 mM) enhance resolution by exploiting charge and stereoselective interactions .

Q. How do diastereomers of this compound differ from enantiomers in terms of properties and analytical identification?

  • Physical Properties : Diastereomers exhibit distinct melting points, solubilities, and chromatographic retention times, unlike enantiomers, which share identical physical properties except optical activity .
  • Analytical Differentiation :
    • Infrared (IR) Spectroscopy : Diastereomers show unique absorption patterns due to differing spatial arrangements of functional groups .
    • Chiral HPLC : Separates enantiomers via chiral columns but distinguishes diastereomers using standard RP columns .

Advanced Research Questions

Q. What advanced analytical techniques resolve and quantify diastereomers in complex mixtures?

  • Chiroptical Spectroscopy : Electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) compare experimental spectra with quantum chemical predictions to assign configurations. However, multiple diastereomers may produce overlapping signals, necessitating complementary methods .
  • VUV Spectroscopy with Derivative Analysis : Enhances discrimination of diastereomers by analyzing first/second derivatives of vacuum ultraviolet (VUV) spectra, improving specificity over raw data .
  • Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments detect spatial proximity of protons, revealing stereochemical arrangements. Diastereomeric ratios (e.g., 8:2) can be quantified via integration of distinct proton signals .

Q. How do computational methods elucidate the stability and interconversion of diastereomers?

  • Quantum Chemical Calculations : Density functional theory (DFT) evaluates relative stabilities by comparing Gibbs free energies of diastereomers. For example, steric strain in cyclobutane rings or electron delocalization effects can dictate preferential stability .
  • Molecular Dynamics (MD) Simulations : Model interconversion pathways under varying temperatures or solvent conditions. Transition states and activation energies predict isomerization tendencies .

Q. What biological implications arise from the diastereomerism of 1-isocyanato-3-methoxycyclobutane?

  • Enzyme Recognition : Diastereomers may interact differently with biological targets. For example, repair enzymes like hNEIL1 excise specific diastereomers of oxidized DNA lesions at varying rates, suggesting stereoselective binding pockets .
  • Pharmacological Studies :
    • Structure-Activity Relationships (SAR) : Test individual diastereomers in vitro (e.g., receptor binding assays) to identify bioactive forms.
    • Metabolic Stability : Use LC-MS to track diastereomer-specific metabolism in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.